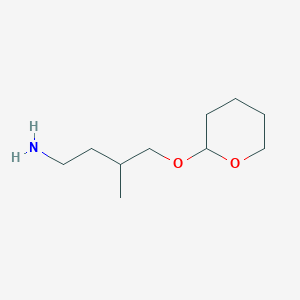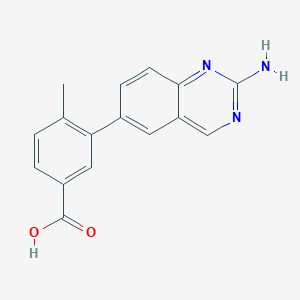![molecular formula C9H10N2O2S B13962318 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol CAS No. 73533-00-3](/img/structure/B13962318.png)
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. This particular compound features an amino group at the 2-position of the benzothiazole ring and an ethan-1-ol group attached via an oxygen atom at the 4-position. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-1,3-benzothiazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and tosylates under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(2-Alkylamino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-benzothiazole: Lacks the ethan-1-ol group but shares the benzothiazole core structure.
2-[(2-Amino-1,3-thiazol-4-yl)oxy]ethan-1-ol: Similar structure but with a thiazole ring instead of a benzothiazole ring.
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetic acid: Contains an acetic acid group instead of an ethan-1-ol group
Uniqueness
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is unique due to the presence of both the benzothiazole ring and the ethan-1-ol group, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
73533-00-3 |
|---|---|
Fórmula molecular |
C9H10N2O2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-[(2-amino-1,3-benzothiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C9H10N2O2S/c10-9-11-8-6(13-5-4-12)2-1-3-7(8)14-9/h1-3,12H,4-5H2,(H2,10,11) |
Clave InChI |
DMOZSOOAODRJTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC(=N2)N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)


![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)




![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)


